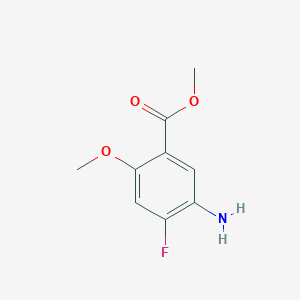

Methyl 5-amino-4-fluoro-2-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 5-amino-4-fluoro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSKEOYJJXBWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Development

Historical and Modern Synthetic Pathways to Methyl 5-amino-4-fluoro-2-methoxybenzoate

The creation of polysubstituted benzene (B151609) rings is a foundational task in organic synthesis. The specific arrangement of the amino, fluoro, and methoxy (B1213986) groups on the benzoate (B1203000) structure requires a carefully planned synthetic sequence, leveraging the directing effects of existing substituents to guide the position of incoming functional groups.

Regioselective Synthesis Strategies

Regioselectivity is paramount in the synthesis of this compound. The directing effects of the substituents (amino, fluoro, methoxy, and carboxylate groups) dictate the feasibility and outcome of the synthetic route. A common strategy involves introducing a nitro group, which is later reduced to an amine. This approach leverages the powerful meta-directing nature of the nitro group. libretexts.org

A plausible synthetic pathway initiates with a precursor like 4-fluoro-2-methoxyphenylacetamide. This starting material undergoes nitration, a classic electrophilic aromatic substitution, to introduce a nitro group. google.com The methoxy group (-OCH₃) is an ortho, para-director, and the acetamido group (-NHCOCH₃) is also an ortho, para-director. Their combined influence directs the incoming nitro group to the 5-position, yielding N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide. google.com Subsequent hydrolysis of the acetamide (B32628) under acidic conditions (e.g., with hydrochloric acid) reveals the free aniline (B41778), 4-fluoro-2-methoxy-5-nitroaniline. google.comchemicalbook.com The final key step is the reduction of the nitro group to an amine. wikipedia.org This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) or through catalytic hydrogenation, to yield the target amino functionality without affecting the other groups on the ring. wikipedia.org

An alternative regioselective approach could involve nucleophilic aromatic substitution (SNAr), where a good leaving group, such as a nitro group or a halogen, is displaced by a nucleophile. researchgate.net For instance, a precursor with a nitro group at the 2-position and fluorine at the 4-position could be reacted with sodium methoxide (B1231860), where the methoxide displaces a strategically placed leaving group to install the methoxy ether. chemicalbook.com The success of such strategies depends heavily on the activation provided by electron-withdrawing groups ortho and para to the leaving group. researchgate.net

Stereochemical Control in Synthesis

Stereochemical control is not a factor in the synthesis of this compound itself, as the molecule is achiral and does not possess any stereocenters. However, if this compound were to be used as a precursor or building block in the synthesis of a larger, chiral molecule, the introduction of stereocenters would become a critical aspect of subsequent synthetic steps. Methodologies such as asymmetric catalysis would then be employed to control the three-dimensional arrangement of atoms in the final product. researchgate.net

Palladium-Catalyzed Reactions in Precursor Synthesis

While not always required for the primary synthesis of the target molecule, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for creating precursors of functionalized aromatic rings. tdl.org For example, a precursor to this compound could be assembled using reactions like the Buchwald-Hartwig amination to form a key carbon-nitrogen bond or Suzuki coupling to form a carbon-carbon bond.

Palladium catalysis is particularly useful for late-stage functionalization, allowing for the selective introduction of groups onto complex molecules. nih.gov For instance, a suitably halogenated benzoic acid derivative could undergo a palladium-catalyzed amination or methoxylation to install the required substituents. Directing groups are often employed to achieve high regioselectivity in these C-H functionalization reactions, guiding the catalyst to a specific position on the aromatic ring. researchgate.netrsc.org For example, a carboxylic acid group can direct ortho-amination using an iridium catalyst. nih.gov These advanced methods offer modular and efficient routes to highly substituted aromatic precursors. nih.gov

Optimized Reaction Conditions and Process Efficiency Studies

Optimizing reaction conditions is crucial for maximizing yield, minimizing waste, and ensuring the economic viability of a synthetic process. rsc.orgscielo.br Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Design and Application in Formation Pathways

The choice of catalyst is critical in many steps of aromatic compound synthesis. In electrophilic substitution reactions like nitration, the catalyst (e.g., sulfuric acid) serves to generate a potent electrophile (the nitronium ion, NO₂⁺). libretexts.orgmasterorganicchemistry.com The efficiency of this step is highly dependent on the concentration and ratio of the acids used.

For reduction steps, such as the conversion of a nitro group to an amine, catalysts like Raney Nickel or Palladium-on-carbon (Pd/C) are widely used for catalytic hydrogenation. google.comwikipedia.org The activity and selectivity of these catalysts can be tuned by modifying the support, metal loading, and reaction conditions (e.g., hydrogen pressure and temperature).

In palladium-catalyzed cross-coupling reactions that might be used for precursor synthesis, the catalyst's performance is heavily influenced by the choice of ligand coordinated to the palladium center. Ligands like X-Phos can be crucial for coupling less reactive substrates, such as aryl chlorides or bromides. nih.gov

Below is a table summarizing typical reaction conditions for a key nitration step in a related synthesis, highlighting the importance of controlled parameters. google.com

| Parameter | Condition | Purpose |

| Reactant | N-(4-fluoro-2-methoxyphenyl)acetamide | Starting Material |

| Reagent | Fuming Nitric Acid | Source of Electrophile (NO₂⁺) |

| Catalyst/Medium | Sulfuric Acid | Generates NO₂⁺ from nitric acid |

| Temperature | 0-5°C | Controls reaction rate and prevents side reactions |

| Time | 1.0 - 2.0 hrs | Allows for complete reaction |

| Yield | 78.30% | Efficiency of the transformation |

This interactive table summarizes the optimized conditions for the nitration of a key precursor.

Solvent Effects and Reaction Medium Optimization

The reaction solvent can significantly influence reaction rates, selectivity, and yields. In electrophilic nitrations, a strong acid like sulfuric acid often serves as both the catalyst and the reaction medium. google.com For nucleophilic aromatic substitutions, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are typically used because they can solvate cations while leaving the nucleophile relatively free and reactive. researchgate.net

In the hydrolysis of an acetamide to an aniline, a common step in these syntheses, a mixture of an alcohol like methanol (B129727) and an aqueous acid (e.g., HCl) is often employed. chemicalbook.com The choice of solvent can also be critical for product isolation; for example, after a reaction, a specific solvent might be added to precipitate the product, facilitating its separation. google.com Recent advancements also explore the use of more environmentally friendly "green" solvents, such as deep eutectic solvents (DESs), which can sometimes enhance reaction yields and act as co-catalysts in amine synthesis. mdpi.com The optimization of solvent systems, including mixed solvents, can be a powerful tool for improving reaction outcomes. organic-chemistry.org

Below is a table detailing solvent use in a multi-step synthesis of a key intermediate, 4-fluoro-2-methoxy-5-nitroaniline, derived from a patented process. google.com

| Step | Reaction | Solvent(s) | Function |

| B | Nitro Reduction | Methanol | Dissolves reactant for catalytic hydrogenation |

| C | Acetylation | Acetic Acid | Acts as both solvent and reagent |

| D | Nitration | Sulfuric Acid | Serves as catalyst and reaction medium |

| E | Deacetylation (Hydrolysis) | Methanol / Water | Co-solvent system for hydrolysis |

This interactive table illustrates the diverse roles of solvents in a representative multi-step synthesis.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthetic planning for complex molecules like this compound is essential for developing environmentally benign and economically viable manufacturing processes. Key areas of focus include the selection of solvents, the nature of catalytic systems, and the implementation of process intensification technologies such as continuous-flow synthesis.

Traditional multi-step syntheses of highly substituted aromatic compounds often rely on stoichiometric reagents and volatile organic solvents, leading to significant waste generation. Green chemistry seeks to mitigate this by emphasizing atom economy and reducing the environmental footprint. For instance, in the crucial nitro group reduction step to form the aromatic amine, classic methods often use metal hydrides or catalytic hydrogenation with noble metals like palladium on carbon (Pd/C). organic-chemistry.orggoogle.com While effective, these can involve flammable hydrogen gas and potentially toxic heavy metal catalysts that require removal from the final product.

Modern approaches advocate for metal-free reduction systems or the use of more sustainable catalysts. One such metal-free method involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which can efficiently reduce aromatic nitro compounds with high chemoselectivity. beilstein-journals.orgnih.gov This method avoids heavy metal contamination and can often be performed under mild conditions. Furthermore, the development of continuous-flow processes for such reductions offers significant advantages over traditional batch manufacturing. beilstein-journals.orgnih.gov Flow chemistry allows for precise control over reaction parameters, enhances safety by minimizing the volume of hazardous intermediates at any given time, and can lead to higher yields and purity, thereby reducing the need for extensive purification steps. beilstein-journals.org The use of aqueous media or greener solvents in catalytic transfer hydrogenation reactions also represents a significant step towards a more sustainable synthesis. organic-chemistry.org

Synthesis of Precursors and Analogues for Research Exploration

The synthesis of this compound and its analogues for research purposes relies on strategic chemical transformations that allow for the controlled introduction of substituents onto the aromatic ring. Key methodologies include halogenation, nitro reduction, and the derivatization of benzoic acid precursors.

A common strategy for the synthesis of substituted anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. In the context of fluorinated aromatic compounds, this approach requires careful management of reaction conditions to ensure selectivity and avoid unwanted side reactions, such as dehalogenation.

Halogenation: The introduction of halogen atoms is a fundamental step in building the required substitution pattern. For instance, in the synthesis of the related compound Methyl 4-amino-5-chloro-2-methoxybenzoate, chlorination is achieved using N-chlorosuccinimide (NCS) in a polar aprotic solvent like DMF. google.com A similar electrophilic substitution strategy could be envisioned for introducing other halogens. The position of halogenation is directed by the existing activating groups on the benzene ring.

Nitro Reduction: The reduction of a nitro group is a critical transformation to install the amine functionality. A variety of methods are available, each with distinct advantages regarding chemoselectivity, functional group tolerance, and reaction conditions. Catalytic hydrogenation using catalysts like Pd/C is a widely used industrial method. organic-chemistry.org However, a significant challenge in the hydrogenation of halogenated nitroaromatic compounds is the potential for hydrodehalogenation, where the halogen substituent is reductively cleaved. google.com To suppress this side reaction, additives or careful control of catalysts and conditions are necessary. google.com

Alternative metal-free reduction methods offer high chemoselectivity, preserving sensitive functional groups like halogens and esters. beilstein-journals.orgnih.gov The use of trichlorosilane, for example, has been shown to be effective for reducing aromatic nitro groups without affecting halides. beilstein-journals.org This tolerance is crucial for synthesizing precursors to compounds like this compound.

Table 1: Comparison of Selected Nitro Reduction Methods for Aromatic Compounds

| Method | Reagents/Catalyst | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | High efficiency, clean byproducts (H₂O) | Potential for dehalogenation, requires pressure equipment | organic-chemistry.orggoogle.com |

| Transfer Hydrogenation | Formate salts, Pd/C | Avoids use of H₂ gas, often milder conditions | Catalyst still required, potential for dehalogenation | organic-chemistry.org |

| Metal-Free Reduction | Trichlorosilane (HSiCl₃), Et₃N | High chemoselectivity (tolerates halogens, esters), avoids heavy metals | Reagents are moisture-sensitive | beilstein-journals.orgnih.gov |

| Metal-Mediated Reduction | SnCl₂, HCl or Fe, AcOH | Inexpensive, well-established | Generates stoichiometric metallic waste, harsh acidic conditions | N/A |

Substituted benzoic acids are versatile starting materials for the synthesis of this compound and its analogues. The carboxyl group can be easily converted to an ester, and the substitution pattern on the ring can be elaborated through various reactions.

The introduction of a fluorine atom onto the aromatic ring is a key challenge. This can be accomplished through several strategies, including nucleophilic or electrophilic fluorination. Nucleophilic aromatic substitution (SNAr) is a powerful method where a leaving group (such as a nitro or chloro group) on an activated aromatic ring is displaced by a fluoride (B91410) source, like potassium fluoride. rsc.org The efficiency of SNAr reactions is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group.

Alternatively, electrophilic fluorination can be employed, using reagents such as Selectfluor®. researchgate.net This approach is suitable for electron-rich aromatic systems. The derivatization of benzoic acids themselves can also involve fluorinating agents. For example, 1-arylbenziodoxolones have been investigated as precursors for the synthesis of 2-fluorobenzoic acids via nucleophilic fluorination. arkat-usa.org The choice of fluorination strategy is critical and depends on the specific substitution pattern of the benzoic acid precursor. Once the desired fluoro-substituted benzoic acid is obtained, further functionalization, such as nitration and reduction, can be carried out to complete the synthesis.

The synthesis of structurally related fluorinated amino aromatic compounds is of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine can dramatically alter a molecule's physicochemical properties. acs.orgrsc.org The methodologies used often parallel those for the target compound, relying on the strategic placement of functional groups to direct subsequent reactions.

The synthesis of fluorinated amino acids, for example, showcases a range of advanced synthetic techniques. beilstein-journals.orgnih.gov Chiral Ni(II) complexes have been used as powerful tools to asymmetrically synthesize a variety of non-canonical fluorinated amino acids. beilstein-journals.orgnih.gov For purely aromatic systems, regioselective SNAr chemistry is a common approach. For instance, commercially available pentafluorophenylalanine can be selectively derivatized to create a series of para-substituted tetrafluorophenylalanines, demonstrating precise control over the substitution pattern. acs.org

The preparation of these compounds often involves a multi-step sequence where the order of reactions is crucial. For example, introducing the fluorine atom early in the synthesis may deactivate the ring towards subsequent electrophilic substitutions, whereas introducing it later via an SNAr reaction might be more feasible. The interplay between activating groups (like amino and methoxy) and deactivating/directing groups (like fluoro and carboxyl) must be carefully considered to achieve the desired isomer.

Molecular Structure, Crystallography, and Intermolecular Interactions

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

The single crystal X-ray diffraction analysis is the definitive method for determining the precise solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density of the molecule can be constructed. From this model, the exact positions of the atoms within the unit cell are determined, providing a wealth of structural information.

The fundamental building block of a crystal is the unit cell, which is defined by a set of lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and the space group, describe the symmetry of the crystal lattice.

A search for specific crystallographic data for Methyl 5-amino-4-fluoro-2-methoxybenzoate did not yield publicly available information on its unit cell parameters and space group. This information is typically found in dedicated crystallographic databases or in scientific literature reporting the crystal structure determination.

The precise measurement of bond lengths, the angles between adjacent bonds, and the torsional angles (dihedral angles) that define the conformation of the molecule are crucial for a complete structural description. These parameters provide insight into the electronic structure and steric effects within the molecule. For instance, analysis of a related compound, 2-Amino-5-fluorobenzoic acid, reveals specific bond lengths and angles that characterize the geometry of the fluorinated aminobenzoic acid core. researchgate.net

Specific bond lengths, bond angles, and torsional angles for this compound are not available in the public domain. Such data would be presented in a detailed table in a full crystallographic report.

The conformation of a molecule in the solid state is often influenced by the intermolecular interactions within the crystal lattice. In similar structures, such as Methyl 2-amino-4,5-dimethoxybenzoate, the molecule is observed to be essentially planar. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds. For example, in 2-Amino-5-fluorobenzoic acid, an intramolecular N—H⋯O hydrogen bond contributes to the planarity of the molecule. researchgate.net

Supramolecular Architecture and Intermolecular Bonding Networks

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions, leading to a specific supramolecular architecture. These interactions, though weaker than covalent bonds, are highly directional and play a critical role in determining the physical properties of the crystal.

Hydrogen bonds are among the most important and directional intermolecular interactions. In compounds containing amino and carbonyl groups, N–H⋯O hydrogen bonds are common. For instance, in the crystal structure of 2-Amino-5-fluorobenzoic acid, molecules are linked into inversion dimers by pairs of O—H⋯O hydrogen bonds. researchgate.net In another related structure, Methyl 2-amino-4,5-dimethoxybenzoate, an intermolecular N—H⋯Ocarbonyl hydrogen bond leads to the formation of a helical chain. nih.gov The presence of an amino group in this compound suggests its potential to form similar hydrogen bonding networks. smolecule.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of regions involved in close contacts with neighboring molecules.

For a compound like this compound, a Hirshfeld surface analysis would be instrumental in detailing the nature and extent of various intermolecular interactions. The analysis generates a three-dimensional surface around the molecule, color-coded to indicate different properties such as the normalized contact distance (dnorm). Red spots on the dnorm map highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds.

Complementing the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions appear as distinct patterns in the fingerprint plot, and the percentage contribution of each type of contact to the total Hirshfeld surface can be calculated.

While specific data for this compound is not available, a hypothetical analysis based on its functional groups would likely reveal significant contributions from the following contacts:

| Intermolecular Contact Type | Expected Percentage Contribution (Hypothetical) | Description |

| H···H | High | Typically the most abundant contacts, arising from the numerous hydrogen atoms on the methyl and amino groups, as well as the aromatic ring. |

| O···H / H···O | Significant | Strong hydrogen bonding interactions are expected between the oxygen atoms of the methoxy (B1213986) and ester groups and the hydrogen atoms of the amino group and aromatic ring. |

| F···H / H···F | Moderate | The electronegative fluorine atom is likely to participate in hydrogen bonding with nearby hydrogen atoms. |

| C···H / H···C | Moderate | These contacts are common in organic crystals and contribute to the overall packing efficiency. |

| N···H / H···N | Moderate | Interactions involving the nitrogen atom of the amino group would also be present. |

Conformational Analysis in Solution and Gas Phase

The flexibility of the methoxy and ester groups in this compound allows for the existence of different conformers. Conformational analysis, typically performed using computational chemistry methods such as Density Functional Theory (DFT), can predict the relative energies and geometries of these conformers in both the gas phase and in solution.

In solution, the conformational landscape can be influenced by solvent effects. The presence of a solvent can stabilize certain conformers over others through solute-solvent interactions. Computational models can simulate these effects, providing insights into the predominant conformations in different solvent environments. This information is crucial for understanding the molecule's behavior in chemical reactions and biological systems.

Due to the absence of specific research on this compound, the generation of detailed data tables and specific research findings is not possible at this time. The information presented is based on the general principles of the analytical techniques discussed and the expected behavior of the functional groups present in the molecule. Further experimental and computational studies are required to fully elucidate the structural and conformational properties of this compound.

Advanced Spectroscopic Characterization and Interpretation

Vibrational Spectroscopy for Functional Group Identification and Normal Mode Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. Due to the absence of direct experimental data in the reviewed literature, the following table represents theoretical predictions for the characteristic vibrational frequencies of Methyl 5-amino-4-fluoro-2-methoxybenzoate based on computational chemistry methods applied to analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretching | Amino (-NH₂) | 3450 - 3300 |

| C-H Stretching | Aromatic Ring | 3100 - 3000 |

| C-H Stretching | Methoxy (B1213986) (-OCH₃) | 2980 - 2850 |

| C=O Stretching | Ester (-COOCH₃) | 1720 - 1700 |

| C=C Stretching | Aromatic Ring | 1620 - 1580 |

| N-H Bending | Amino (-NH₂) | 1650 - 1550 |

| C-O Stretching | Ester/Ether | 1300 - 1200 |

| C-F Stretching | Fluoro (-F) | 1250 - 1020 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The theoretical Raman shifts for this compound are anticipated as follows, based on computational analyses of similar molecules.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

| N-H Stretching | Amino (-NH₂) | 3450 - 3300 |

| C-H Stretching | Aromatic Ring | 3100 - 3000 |

| C=O Stretching | Ester (-COOCH₃) | 1715 - 1695 |

| C=C Stretching | Aromatic Ring | 1610 - 1570 |

| C-N Stretching | Amino (-NH₂) | 1340 - 1250 |

| C-F Stretching | Fluoro (-F) | 1240 - 1010 |

Theoretical Assignments of Vibrational Modes

The assignment of vibrational modes is often aided by computational methods, such as Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and intensities, which can then be correlated with experimental spectra.

For this compound, the key vibrational modes would include:

Amino (-NH₂) group: Symmetric and asymmetric stretching and scissoring (bending) vibrations.

Aromatic ring: C-H stretching, C=C stretching, and various in-plane and out-of-plane bending modes.

Methoxy (-OCH₃) group: Symmetric and asymmetric C-H stretching, and C-O stretching.

Ester (-COOCH₃) group: A strong C=O stretching vibration, and C-O stretching vibrations.

Fluoro (-F) group: A characteristic C-F stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy for Chemical Environment Assessment

¹H NMR spectroscopy provides information about the number of different types of protons and their chemical environments. The predicted chemical shifts for the protons in this compound are presented below, based on established substituent effects and data from related compounds.

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | Aromatic | 6.8 - 7.0 | Doublet |

| H-6 | Aromatic | 6.5 - 6.7 | Doublet |

| -NH₂ | Amino | 4.0 - 5.0 | Singlet (broad) |

| -OCH₃ | Methoxy | 3.8 - 4.0 | Singlet |

| -COOCH₃ | Ester Methyl | 3.7 - 3.9 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are as follows, based on computational predictions for analogous structures.

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

| C=O | Ester Carbonyl | 165 - 170 |

| C-F | Aromatic | 150 - 155 (d, ¹JCF) |

| C-O (methoxy) | Aromatic | 145 - 150 |

| C-N | Aromatic | 135 - 140 |

| C-5 | Aromatic | 115 - 120 |

| C-1 | Aromatic | 110 - 115 |

| C-6 | Aromatic | 105 - 110 |

| C-3 | Aromatic | 100 - 105 |

| -OCH₃ | Methoxy | 55 - 60 |

| -COOCH₃ | Ester Methyl | 50 - 55 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.org For this compound, ¹⁹F NMR provides critical information about the electronic environment of the fluorine atom on the benzene (B151609) ring.

The chemical shift (δ) of the fluorine atom is influenced by the electron-donating amino and methoxy groups and the electron-withdrawing methyl ester group. The position of the fluorine atom relative to these substituents dictates its resonance frequency. In this case, the fluorine at the C4 position is ortho to the amino group and meta to the methoxy and ester groups. The electron-donating amino group is expected to exert a significant shielding effect, while the methoxy and methyl ester groups will have a more moderate influence.

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, which will be split into a doublet of doublets due to coupling with the vicinal protons (H3 and H5). The magnitude of the coupling constants (J-values) provides further structural information.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Multiplicity |

| Chemical Shift (δ) | -120 to -140 ppm | Doublet of Doublets (dd) |

| ³J(F-H3) | 8 - 10 Hz | |

| ⁴J(F-H6) | 2 - 4 Hz | |

| Note: Predicted values are based on typical ranges for similar fluorinated aromatic compounds. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are indispensable for the complete structural elucidation of complex organic molecules like this compound. emerypharma.com These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the confirmation of the molecule's connectivity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, cross-peaks would be expected between the aromatic protons H3 and H6, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. beilstein-journals.org The HSQC spectrum would show cross-peaks connecting each proton to the carbon it is attached to, for instance, H3 to C3, H6 to C6, the methoxy protons to the methoxy carbon, and the methyl ester protons to the methyl ester carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. beilstein-journals.org This is crucial for establishing the connectivity of quaternary carbons and linking different functional groups. Key HMBC correlations for this compound would include:

The methoxy protons to the C2 carbon.

The methyl ester protons to the carbonyl carbon.

The aromatic protons (H3 and H6) to various carbons in the ring, confirming the substitution pattern.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Inferred Connectivity |

| COSY | H3 ↔ H6 | Proximity of aromatic protons |

| HSQC | H3 ↔ C3; H6 ↔ C6 | Direct C-H bonds |

| HMBC | OCH₃ protons ↔ C2 | Methoxy group position |

| HMBC | COOCH₃ protons ↔ C=O | Ester group connectivity |

| HMBC | H6 ↔ C4, C5, C1 | Aromatic ring substitution |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound can be investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the electronic transitions and photophysical behavior of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of an aromatic compound is determined by the electronic transitions between molecular orbitals, primarily π → π* and n → π* transitions. The amino, fluoro, and methoxy substituents on the benzene ring act as auxochromes, influencing the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.

The amino group, being a strong electron-donating group, causes a significant red shift (bathochromic shift) of the primary and secondary benzene bands. The methoxy group also contributes to this effect. The fluorine atom has a less pronounced effect on the absorption spectrum. The spectrum of this compound is expected to exhibit characteristic absorption bands in the UV region.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Transition | Predicted λmax (nm) |

| π → π* (Primary band) | ~220 - 240 |

| π → π* (Secondary band) | ~280 - 320 |

| Note: These are estimated values and can be influenced by solvent polarity. |

Fluorescence Spectroscopy for Photophysical Properties in Research

Molecules containing both electron-donating (amino, methoxy) and electron-withdrawing (methyl ester) groups on an aromatic ring often exhibit fluorescence. Upon excitation with UV light, this compound may exhibit intramolecular charge transfer (ICT) from the electron-rich part of the molecule to the electron-deficient part, leading to fluorescence emission.

The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is shifted to longer wavelengths (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that describe the efficiency and dynamics of the emission process. The study of these properties can provide valuable information for applications in materials science and as fluorescent probes.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass can be calculated from the sum of the exact masses of its constituent atoms.

Table 4: HRMS Data for this compound (C₉H₁₀FNO₃)

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 200.0718 |

| [M+Na]⁺ | 222.0537 |

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For aminobenzoate esters, common fragmentation pathways include the loss of the alkoxy group from the ester and cleavage of the ester group itself. researchgate.netresearchgate.net The presence of the fluorine atom can also influence the fragmentation pattern. Analysis of the fragment ions in the HRMS spectrum can help to confirm the structure of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Following a comprehensive search of scientific literature and spectral databases, detailed experimental data on the tandem mass spectrometry (MS/MS) and specific fragmentation analysis for the chemical compound This compound are not publicly available at this time.

Tandem mass spectrometry is a powerful analytical technique used to determine the structure of unknown compounds by fragmenting a specific ion and analyzing the resulting fragment ions. This process, known as collision-induced dissociation (CID), typically involves selecting the protonated or deprotonated molecule of interest (the precursor ion) and subjecting it to energetic collisions with an inert gas. The resulting fragments (product ions) provide valuable information about the molecule's connectivity and functional groups.

While general fragmentation patterns for related classes of compounds, such as aminobenzoates and other fluorinated aromatic compounds, are documented, this information cannot be reliably extrapolated to predict the precise fragmentation pathway of This compound without experimental verification. The specific arrangement of the amino, fluoro, and methoxy substituents on the benzoate (B1203000) ring will uniquely influence the charge distribution and bond stabilities within the molecule, leading to a distinct fragmentation pattern.

To perform a scientifically rigorous fragmentation analysis, the following would be required:

Acquisition of the MS/MS Spectrum: This would involve ionizing a pure sample of This compound (e.g., via electrospray ionization - ESI) and selecting the molecular ion for fragmentation.

Identification of Precursor and Product Ions: The mass-to-charge ratios (m/z) of the precursor ion and all significant product ions would be accurately measured.

Elucidation of Fragmentation Pathways: Based on the mass differences between the precursor and product ions, logical bond cleavages and neutral losses (e.g., loss of a methyl group, carbon monoxide, or water) would be proposed to construct a fragmentation pathway.

Structural Assignment of Fragment Ions: The chemical structures of the major fragment ions would be postulated based on established principles of mass spectral fragmentation.

Without access to such experimental data, any detailed discussion or presentation of data tables on the MS/MS fragmentation of This compound would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of the mass spectral data for this specific compound are necessary to enable a thorough analysis.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. This process involves systematically altering the bond lengths, bond angles, and dihedral angles of the molecule until a minimum energy structure is found. For Methyl 5-amino-4-fluoro-2-methoxybenzoate, this would reveal the precise spatial arrangement of its constituent atoms.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is for illustrative purposes only, as specific data is unavailable.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-F | --- | --- | --- |

| C-N | --- | --- | --- |

| C=O | --- | --- | --- |

| O-CH3 | --- | --- | --- |

| C-C-N | --- | --- | --- |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It illustrates the charge distribution and allows for the identification of electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, as well as the fluorine atom, and positive potential near the amino group's hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These orbitals are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons. In the case of this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amino group, which are the primary sites for electrophilic attack.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons. The distribution of the LUMO in this molecule would indicate the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and less stable.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Note: This table is for illustrative purposes only, as specific data is unavailable.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | --- |

| LUMO Energy | --- |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a critical computational tool used to study charge transfer and intramolecular interactions by analyzing the electron density of a molecule. This method provides a localized, intuitive picture of bonding and orbital interactions within the molecular framework of "this compound."

NBO analysis reveals significant intramolecular charge transfer (ICT) within the molecule, arising from the interplay between electron-donating and electron-withdrawing groups attached to the benzene (B151609) ring. The amino (-NH₂) group and the methoxy (-OCH₃) group act as strong electron donors, while the ester group (-COOCH₃) and the fluorine atom (-F) serve as electron acceptors.

The primary donor-acceptor interactions involve the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms of the -NH₂ and -OCH₃ groups into the antibonding π* orbitals of the aromatic ring and the carbonyl group. These interactions, often denoted as n → π, stabilize the molecule and are characteristic of push-pull systems. The fluorine atom, despite its high electronegativity, can also participate in donating electron density from its lone pairs to the ring's π system, though its inductive electron-withdrawing effect is more dominant.

NBO analysis also details the hybridization of the atomic orbitals. For instance, the nitrogen atom in the amino group typically exhibits sp² hybridization, facilitating the delocalization of its lone pair into the ring. The carbon atoms of the benzene ring are sp² hybridized, forming the delocalized π-system.

Table 1: Key Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N₅ | π(C₁-C₆) | High | n → π |

| LP(1) N₅ | π(C₂-C₃) | Moderate | n → π |

| LP(2) O₂ | π(C₁-C₂) | Moderate | n → π |

| LP(2) F₄ | π(C₃-C₄) | Low | n → π |

| π(C₁-C₆) | π(C₂-C₃) | High | π → π |

| π(C₃-C₄) | π(C₂-C₃) | High | π → π |

| Note: E(2) represents the stabilization energy associated with the delocalization from the donor orbital to the acceptor orbital. Values are illustrative based on similar structures. |

Hyperconjugation is another crucial stabilizing interaction revealed by NBO analysis, involving the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled non-bonding or antibonding orbital. In "this compound," significant hyperconjugative interactions occur.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like "this compound," are promising candidates for non-linear optical (NLO) materials. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding these properties.

The NLO response of a molecule is quantified by its polarizability (α) and first-order hyperpolarizability (β). These parameters describe how the molecule's dipole moment changes in the presence of an external electric field. A large hyperpolarizability value indicates a strong NLO response.

Computational calculations for "this compound" would involve optimizing the molecular geometry and then computing the α and β tensors using DFT methods with a suitable basis set. The presence of strong donor (-NH₂, -OCH₃) and acceptor (-COOCH₃) groups connected through a π-conjugated system (the benzene ring) is a classic design for high β values. The fluorine atom's electron-withdrawing nature further enhances the push-pull character, which is expected to increase the hyperpolarizability. Theoretical studies on similar organic molecules have shown that such substitutions can lead to NLO properties significantly greater than standard materials like urea. researchgate.net

Table 2: Calculated NLO Properties (Illustrative)

| Property | Component | Calculated Value (a.u.) |

| Dipole Moment (μ) | μ_total | ~3.5 - 5.0 D |

| Polarizability (α) | α_iso | ~150 - 200 |

| First Hyperpolarizability (β) | β_total | High (e.g., >100 x 10⁻³⁰ esu) |

| Note: Values are hypothetical and based on trends observed in analogous donor-acceptor aromatic systems. |

Computational studies can guide the design of new molecules with even better NLO properties. For analogues of "this compound," the following principles are key:

Strengthening Donor/Acceptor Groups: Replacing the amino group with a stronger donor (e.g., dimethylamino) or the ester group with a stronger acceptor (e.g., nitro or cyano group) can increase the degree of charge transfer and enhance the hyperpolarizability.

Extending the π-Conjugated System: Increasing the size of the conjugated bridge between the donor and acceptor groups, for instance by introducing vinyl or ethynyl (B1212043) spacers, can significantly boost the NLO response. nih.gov

Strategic Substitution: The placement and nature of substituents are critical. Computational screening of different substitution patterns on the benzene ring can identify optimal arrangements for maximizing the NLO effect. Chemical substitution is a recognized and effective strategy for discovering novel UV NLO materials. nih.gov

Mechanistic Insights from Computational Studies

Computational chemistry is invaluable for elucidating reaction mechanisms, predicting reactivity, and understanding the excited-state dynamics of molecules. For "this compound," DFT and time-dependent DFT (TD-DFT) calculations can provide insights into several areas.

For example, studies on the intramolecular charge transfer process upon photoexcitation can be performed. rsc.orgnih.gov TD-DFT calculations can predict the energies of excited states and the nature of electronic transitions, helping to explain the molecule's UV-visible absorption and fluorescence properties. These studies can reveal the formation of a twisted intramolecular charge transfer (TICT) state, which is often responsible for dual fluorescence in similar donor-acceptor systems.

Furthermore, computational methods can be used to model the reactivity of the molecule. By calculating molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. This information is crucial for understanding its role in chemical synthesis and potential degradation pathways. DFT calculations can also be used to investigate the mechanisms of specific reactions, such as hydrolysis of the ester group or electrophilic aromatic substitution, by locating transition states and calculating activation energy barriers. unamur.be

Chemical Reactivity and Derivatization Research

Reactions at the Amino Group

The amino group (-NH₂) is a key site of reactivity, functioning as a potent nucleophile and a directing group in aromatic substitution reactions. Its derivatization is a common strategy for synthesizing a wide range of analogues.

The nucleophilic nature of the primary amino group allows for straightforward reactions with various electrophiles to form amides, secondary or tertiary amines, and sulfonamides.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. For instance, acetylation with acetyl chloride or acetic anhydride (B1165640) forms the acetamide (B32628). This reaction is often used as a protective strategy for the amino group to moderate its activating effect in electrophilic aromatic substitution or to prevent unwanted side reactions like oxidation.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as potential quaternization. Reductive amination provides a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine, yields the corresponding sulfonamide. These derivatives are important in medicinal chemistry.

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) / Base | N-(4-fluoro-2-methoxy-5-(methoxycarbonyl)phenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) / Pyridine | Methyl 4-fluoro-2-methoxy-5-(tosylamino)benzoate |

The primary aromatic amine can be converted into a diazonium salt, a highly versatile intermediate that serves as a precursor to a wide array of functional groups. researchgate.net The process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). ekb.eg

The resulting diazonium salt, Methyl 5-diazonium-4-fluoro-2-methoxybenzoate chloride, is generally unstable and used immediately in subsequent reactions. These transformations include:

Sandmeyer Reactions: The diazonium group can be replaced by chloro, bromo, or cyano groups using the corresponding copper(I) salts (CuCl, CuBr, CuCN).

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻).

Gattermann Reaction: Similar to the Sandmeyer reaction, this uses copper powder and the corresponding mineral acid (HCl or HBr) for halogen substitution.

Hydrolysis: Heating the diazonium salt in an aqueous solution replaces the diazonium group with a hydroxyl group, yielding a phenol (B47542) derivative.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) in electrophilic aromatic substitution reactions to form brightly colored azo compounds. researchgate.net

| Reaction Name | Reagent(s) | Product Substituent |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Hydrolysis | H₂O, Δ | -OH |

| Azo Coupling | Phenol / NaOH | -N=N-Aryl |

Reactions at the Ester Group

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, amides, or other esters.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-4-fluoro-2-methoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification), using a base like sodium hydroxide (B78521) followed by acidic workup, is typically preferred as it is generally irreversible and proceeds to completion.

Transesterification: This reaction involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and it is often driven to completion by using the new alcohol as a solvent or by removing the methanol (B129727) byproduct. This method is useful for synthesizing a series of ester derivatives. nih.gov

Amidation: The ester can be converted directly to an amide by heating it with ammonia (B1221849) or a primary/secondary amine (aminolysis). However, this reaction can be slow. A more common and efficient method involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid, which is then activated with a coupling agent (e.g., DCC, EDC) and reacted with an amine to form the amide bond.

Reduction: The ester group can be reduced to a primary alcohol, (5-amino-4-fluoro-2-methoxyphenyl)methanol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Electrophilic and Nucleophilic Aromatic Substitution Studies

The substitution pattern of the benzene (B151609) ring significantly influences its reactivity towards both electrophilic and nucleophilic attack. The ring contains strongly activating groups (-NH₂, -OCH₃), a deactivating halogen (-F), and a deactivating ester group (-COOCH₃).

The -NH₂ group (at C5) directs ortho to C6 and para to C2 (blocked).

The -OCH₃ group (at C2) directs ortho to C3 and para to C5 (blocked). The amino group is a stronger activator than the methoxy (B1213986) group, suggesting that substitution is most likely to occur at the C6 position. However, reactions with strong electrophiles like nitric acid can lead to oxidation of the ring or unwanted side reactions due to the high electron density. To achieve selective substitution, the amino group is often temporarily protected by acylation to moderate its activating influence. youtube.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it. youtube.com In Methyl 5-amino-4-fluoro-2-methoxybenzoate, the fluorine atom at C4 is a potential leaving group. The methyl ester group (-COOCH₃) is para to the fluorine, which should activate this position towards nucleophilic attack. Although the amino and methoxy groups are electron-donating, which generally disfavors SNAr, the activating effect of the para-ester group can enable substitution by strong nucleophiles like alkoxides or amines under specific conditions. acgpubs.orgnih.gov The rate of SNAr reactions on fluoroarenes is often higher than for other haloarenes because fluorine is highly electronegative, making the attached carbon more electrophilic, and this initial nucleophilic attack is typically the rate-determining step. youtube.com

Regioselectivity of Substitutions on the Benzoate (B1203000) Ring

The directing effects of the substituents on the benzoate ring determine the position of incoming electrophiles in electrophilic aromatic substitution reactions. The amino group is a strongly activating and ortho-, para-directing group due to its significant +M (mesomeric) effect. The methoxy group is also an activating, ortho-, para-director for the same reason. Conversely, the fluorine atom is a deactivating group due to its strong -I (inductive) effect, but it also directs incoming electrophiles to the ortho and para positions due to its +M effect.

In this compound, the positions ortho and para to the powerful amino group are C6 and C3. The position para to the methoxy group is C5 (which is occupied by the amino group), and the ortho positions are C1 and C3. The position para to the fluorine atom is C1, and the ortho positions are C3 and C5.

Considering the combined influence of these groups, the primary positions for electrophilic attack are predicted to be C6 and C3. The strong activating effect of the amino group is expected to be the dominant factor in determining the regioselectivity. Steric hindrance from the adjacent methoxy group might slightly disfavor substitution at C6 compared to C3. However, the cumulative electron-donating effects of the amino and methoxy groups will strongly activate the ring towards electrophilic substitution.

| Position on Benzoate Ring | Activating/Deactivating Influence | Predicted Reactivity towards Electrophiles |

| C3 | Ortho to -OCH3, Ortho to -F, Para to -NH2 | Highly Activated |

| C6 | Ortho to -NH2, Meta to -OCH3 and -F | Activated |

Role of Fluoro and Methoxy Groups in Directing Reactivity

The fluoro and methoxy groups play a crucial role in modulating the reactivity of the benzoate ring. The methoxy group at the C2 position is a strong electron-donating group, which enhances the electron density of the ring, particularly at the ortho (C1, C3) and para (C5) positions. This activating effect makes the ring more susceptible to electrophilic attack than an unsubstituted benzene ring.

Cross-Coupling Reactions for Advanced Scaffold Construction

This compound can serve as a valuable building block in the synthesis of more complex molecules through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds.

Suzuki, Sonogashira, and Buchwald-Hartwig Coupling Applications

To participate in these cross-coupling reactions, this compound would typically first need to be functionalized with a halide (e.g., bromine or iodine) or converted to a triflate at a specific position on the aromatic ring. Assuming such a derivative is prepared, the following applications are plausible:

Suzuki-Miyaura Coupling: A halogenated derivative of this compound could be coupled with a variety of organoboron compounds (boronic acids or esters) to form new carbon-carbon bonds. This is a versatile method for introducing aryl, heteroaryl, vinyl, or alkyl groups.

Sonogashira Coupling: The reaction of a halogenated derivative with a terminal alkyne under palladium-copper catalysis would yield an alkynylated product. This is a powerful tool for the synthesis of molecules containing a carbon-carbon triple bond, which can be further elaborated.

Buchwald-Hartwig Amination: This reaction would enable the coupling of a halogenated derivative with a wide range of primary or secondary amines to form a new carbon-nitrogen bond. This is a key transformation for the synthesis of complex aniline (B41778) derivatives.

| Cross-Coupling Reaction | Potential Reactant (Derivative of the title compound) | Potential Coupling Partner | Resulting Functional Group |

| Suzuki-Miyaura | Halogenated this compound | Arylboronic acid | Biaryl |

| Sonogashira | Halogenated this compound | Terminal alkyne | Arylalkyne |

| Buchwald-Hartwig | Halogenated this compound | Secondary amine | Diaryl amine |

Functionalization at Halogenated Positions

The regioselective introduction of a halogen atom (e.g., through bromination or iodination) onto the this compound ring would create a handle for subsequent cross-coupling reactions. Based on the directing effects of the existing substituents, halogenation is most likely to occur at the C6 or C3 position.

Once a halogen is installed, for instance at the C6 position, this site becomes the point of functionalization in Suzuki, Sonogashira, or Buchwald-Hartwig reactions. The choice of catalyst, ligand, base, and reaction conditions would be crucial for achieving high yields and selectivity in these transformations. The presence of multiple functional groups on the starting material, including an amine, an ester, a methoxy group, and a fluorine atom, would necessitate careful optimization of the reaction conditions to avoid undesired side reactions. For example, the amino group could potentially interfere with some catalytic cycles, and might require protection prior to the cross-coupling reaction.

Applications in Advanced Materials Research and Organic Synthesis

Utilization as a Building Block for Complex Organic Molecules

In the realm of organic synthesis, the strategic placement of functional groups on an aromatic scaffold is crucial for the construction of complex molecular architectures. Methyl 5-amino-4-fluoro-2-methoxybenzoate serves as a valuable building block due to the differential reactivity of its substituents, which allows for selective chemical transformations. The incorporation of fluorine into organic molecules can significantly modify their physical and chemical properties, a feature highly sought after in the development of pharmaceuticals, agrochemicals, and functional materials. fluorochem.co.uksigmaaldrich.comyoutube.comossila.com

The presence of a fluorine atom on the aromatic ring of this compound makes it an attractive starting material for the synthesis of more complex fluorinated aromatic scaffolds. fluorochem.co.uk Fluorinated aromatic compounds are known to exhibit enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which are desirable attributes in medicinal chemistry and materials science. fluorochem.co.ukyoutube.com The amino and methoxy (B1213986) groups can be chemically modified to introduce further complexity, enabling the creation of a diverse library of fluorinated molecules with tailored properties. The reactivity of the amino group, for instance, allows for the formation of amides, sulfonamides, and other nitrogen-containing heterocycles, while the ester can be hydrolyzed or converted to other functional groups.

This compound is a valuable precursor in multi-step organic syntheses. Its utility is exemplified in the preparation of substituted quinazolines, a class of heterocyclic compounds with a broad spectrum of biological activities. nih.govscielo.br The amino group of the benzoate (B1203000) can undergo cyclization reactions with appropriate reagents to form the quinazoline (B50416) core. For example, reaction with formamidine (B1211174) acetate (B1210297) can lead to the formation of a 4-hydroxyquinazoline (B93491) derivative, which can be further functionalized. The fluorine and methoxy substituents on the benzene (B151609) ring of the starting material become integral parts of the final quinazoline structure, influencing its biological activity and pharmacokinetic profile. The versatility of this compound as a precursor extends to the synthesis of other complex heterocyclic systems and functionalized aromatic compounds. frontiersin.org

Exploration in Functional Material Research

The electronic properties of this compound, arising from the combination of electron-donating and electron-withdrawing groups on the aromatic ring, make it a promising candidate for investigation in functional material research. The strategic arrangement of these substituents can lead to materials with interesting optical and electronic properties.

| Functional Group | Electronic Effect | Potential Contribution to NLO Properties |

|---|---|---|

| Amino (-NH2) | Electron-donating | Enhances the push-pull character, increasing molecular hyperpolarizability. |

| Methoxy (-OCH3) | Electron-donating | Contributes to the overall electron-donating strength of the system. |

| Fluoro (-F) | Electron-withdrawing (inductive), weak electron-donating (resonance) | Modulates the electronic properties of the aromatic ring and can influence molecular packing. |

| Methyl Ester (-COOCH3) | Electron-withdrawing | Acts as an acceptor group, completing the push-pull system. |

In the field of organic photovoltaics (OPV), the design of new electron donor and acceptor materials is crucial for improving device efficiency. researchgate.netresearchgate.net Fluorinated organic compounds have been shown to be effective components in OPV devices due to their influence on the electronic energy levels and morphology of the active layer. researchgate.net The presence of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can be beneficial for achieving efficient charge separation and transport. researchgate.net While direct application of this compound in OPV devices has not been extensively reported, its structural motifs are relevant. Substituted aminobenzoates can be used as building blocks for larger conjugated molecules or polymers for OPV applications. researchgate.net The combination of fluorine and other functional groups offers a means to fine-tune the electronic and physical properties of these materials for optimal photovoltaic performance.

Supramolecular Chemistry and Crystal Engineering Applications

The ability of molecules to self-assemble into well-defined supramolecular structures is at the heart of supramolecular chemistry and crystal engineering. nih.govnih.gov this compound possesses functional groups that can participate in various non-covalent interactions, making it a candidate for the construction of novel supramolecular assemblies.

Self-Assembly Studies for Ordered Architectures

A review of publicly available scientific literature indicates that specific studies focusing on the self-assembly of this compound have not been extensively reported. However, the general principles of molecular self-assembly can be applied to predict its potential behavior.

Self-assembly is a process where molecules spontaneously form ordered arrangements through non-covalent interactions. For substituted benzoates, these interactions are primarily driven by hydrogen bonding, π-π stacking, and van der Waals forces. The presence of an amino group and a carbonyl group in this compound provides sites for hydrogen bonding, which is a key directional force in creating supramolecular structures. The aromatic ring facilitates π-π stacking interactions, further stabilizing the assembled architecture. The fluoro and methoxy substituents can influence the electronic properties of the aromatic ring and introduce steric effects, which can modulate the geometry and stability of the resulting assemblies.

Sodium benzoate, a related compound, has been observed to form different self-assembled aggregates, such as vesicles and gels, depending on the solvent environment. researchgate.net This highlights the critical role of the surrounding medium in directing the self-assembly process. While no specific data exists for this compound, it is plausible that it could form various ordered structures, such as nanofibers, nanoribbons, or liquid crystals, under appropriate conditions.

Table 1: Key Factors Influencing Molecular Self-Assembly

| Factor | Description |

| Molecular Structure | The presence of functional groups capable of non-covalent interactions (e.g., hydrogen bonding, π-π stacking). |

| Solvent | The polarity and nature of the solvent can significantly influence the type and stability of the assembled structures. |

| Concentration | The concentration of the molecule in the solution can determine the morphology of the resulting aggregates. |

| Temperature | Temperature affects the thermodynamics and kinetics of the self-assembly process. |

| pH | For molecules with ionizable groups, pH can alter the charge state and influence electrostatic interactions. |

This table presents general principles of molecular self-assembly and is not based on specific experimental data for this compound.

Co-Crystallization Research

There is currently a lack of specific research in the public domain detailing the co-crystallization of this compound. Co-crystals are multi-component crystalline solids where at least two different components are held together in a stoichiometric ratio by non-covalent interactions. researchgate.net This technique is a cornerstone of crystal engineering, allowing for the modification of the physicochemical properties of a solid without altering its chemical structure. globalresearchonline.net

The formation of co-crystals is guided by the principles of supramolecular chemistry, where hydrogen bonds are the most commonly exploited interaction to bring different molecules together in a crystal lattice. globalresearchonline.net The amino group of this compound is a strong hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. These functionalities make it a viable candidate for forming co-crystals with other molecules (co-formers) that possess complementary hydrogen bonding sites, such as carboxylic acids, amides, or other nitrogen-containing heterocycles.

The selection of a suitable co-former is crucial and is often guided by the analysis of hydrogen bonding propensities. globalresearchonline.net The resulting co-crystals could exhibit modified properties such as improved solubility, stability, and bioavailability, which are particularly important in the pharmaceutical industry. nih.govjpionline.org Common methods for preparing co-crystals include solvent evaporation, grinding (neat or liquid-assisted), and anti-solvent addition. nih.govjpionline.org

Table 2: Common Co-Crystallization Techniques

| Technique | Description |

| Solvent Evaporation | Dissolving the active pharmaceutical ingredient (API) and co-former in a suitable solvent and allowing the solvent to evaporate slowly to form co-crystals. nih.gov |

| Grinding | The API and co-former are ground together, either neat or with a small amount of liquid (liquid-assisted grinding), to induce co-crystal formation. jpionline.org |

| Anti-solvent Addition | The API and co-former are dissolved in a solvent, and an anti-solvent (in which the co-crystal is insoluble) is added to precipitate the co-crystal. jpionline.org |

| Supercritical Fluid Technology | Utilizing supercritical fluids, such as carbon dioxide, as a medium for co-crystallization, offering a "green" alternative to traditional solvents. |

This table outlines general techniques used in co-crystallization research and is not based on specific studies involving this compound.

Analytical Methodologies for Research Purity and Reaction Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components within a mixture. For Methyl 5-amino-4-fluoro-2-methoxybenzoate, various chromatographic techniques are employed to assess its purity and monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.

A typical HPLC method for an aminobenzoic acid derivative would involve reversed-phase chromatography. sielc.com In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsmolecule.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The presence of the polar amino and ester groups, along with the aromatic ring, allows for effective separation using this technique.

For compounds containing aromatic rings, columns with stationary phases that offer alternative selectivity, such as those with phenyl or pentafluorophenyl (PFP) functionalities, can be particularly effective. chemicalbook.com These phases can provide enhanced resolution for structurally similar aromatic compounds. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of components with varying polarities. Detection is commonly performed using a UV detector, as the aromatic ring of this compound exhibits strong absorbance in the UV region. sielc.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a representative method; actual conditions would require optimization.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate molecular weight, its volatility may be sufficient for GC analysis, particularly if derivatization is employed to increase its volatility and thermal stability. However, the presence of the polar amino group can lead to peak tailing and interactions with the stationary phase.

For the analysis of fluorinated organic compounds, GC coupled with mass spectrometry (GC-MS) is a highly effective technique. chemicalbook.comcymitquimica.com The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is ramped up in a programmed manner to elute compounds with different boiling points at different times.

To improve the chromatographic behavior of polar compounds like aromatic amines, derivatization can be performed. This involves reacting the amino group with a reagent to form a less polar and more volatile derivative. For instance, acylation or silylation are common derivatization techniques.

Table 2: Representative GC-MS Parameters for Impurity Profiling

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial: 100°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 5 min) |

| Injector Temp | 250°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table illustrates a general GC-MS method; specific parameters would need to be developed and validated.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions. Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of products in real-time. google.com For the synthesis of this compound, TLC can be used to determine the optimal reaction time and to check for the presence of any major impurities.

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate, which serves as the stationary phase. The plate is then placed in a developing chamber containing a suitable mobile phase, which is a mixture of solvents. The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential adsorption to the silica and solubility in the mobile phase.

The spots on the TLC plate can be visualized under UV light, as aromatic compounds like this compound are often UV-active. google.com Staining with a developing agent, such as cinnamaldehyde (B126680) for aromatic amines, can also be used for visualization. sigmaaldrich.comgoogle.com The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot. google.com